molecular formula C14H14O2S B8609825 1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane CAS No. 55506-46-2

1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane

Cat. No.: B8609825
CAS No.: 55506-46-2
M. Wt: 246.33 g/mol
InChI Key: ULKPXQZQMDPQQL-UHFFFAOYSA-N
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Description

1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane is an epoxypropane derivative featuring a phenoxy group substituted with a 2-thenyl moiety (a thiophene-methyl group). The epoxy group (oxirane ring) confers reactivity, enabling crosslinking or functionalization, while substituents like phenoxy or alkyl chains modulate solubility, stability, and application-specific performance .

Properties

CAS No.

55506-46-2

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]oxirane

InChI

InChI=1S/C14H14O2S/c1-2-6-14(16-10-12-9-15-12)11(4-1)8-13-5-3-7-17-13/h1-7,12H,8-10H2

InChI Key

ULKPXQZQMDPQQL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2CC3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane (CAS 2461-15-6)

  • Structure : Contains a branched 2-ethylhexyl ether substituent.
  • Applications: Primarily used in polymer synthesis (e.g., epoxy resins) and industrial coatings. Market data indicate regional price variations: €1,200–1,500/ton in Europe, $1,100–1,400/ton in Asia, and $1,300–1,600/ton in North America .
  • Market Trends : Downstream demand driven by construction and automotive sectors .

1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane (CAS 56718-70-8)

  • Structure: Features a 2-methoxyethyl group para to the phenoxy linkage.
  • Applications : Critical impurity reference standard in β-blocker pharmaceuticals (e.g., metoprolol tartrate). Molecular weight: 208.25 g/mol; stored at +5°C to ensure stability .
  • Synthesis : Intermediate in anti-hypertensive drugs, synthesized via epoxidation of allyl ether precursors .

1-(2-Methoxyphenoxy)-2,3-epoxypropane (CAS 5296-35-5)

  • Structure: Methoxy group ortho to the phenoxy linkage.
  • Applications: Key intermediate in ranolazine (anti-anginal drug) and β-adrenergic blockers. A 2012 study by Dr. Reddy’s Laboratories optimized its synthesis using epichlorohydrin and 2-methoxyphenol, achieving >95% yield .
  • Reactivity : Epoxide ring-opening reactions enable coupling with amines or alcohols for drug synthesis .

1,1,1-Trifluoro-2,3-epoxypropane (CAS 359-41-1)

  • Structure : Trifluoromethyl substituent enhances electrophilicity.
  • Properties : Boiling point: 38°C; moisture-sensitive; stored under inert atmosphere at -20°C. Used in fluoropolymer production and agrochemicals .
  • Hazards : Flammable (flash point: -40°C); incompatible with strong oxidizers .

2-[(Phenylmethoxy)methyl]oxirane (CAS 89616-40-0)

  • Structure : Benzyl ether substituent.
  • Applications : Intermediate in specialty chemicals and pharmaceuticals. Molecular formula: C10H12O2; used in glycidyl ether syntheses .

Comparative Analysis Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Applications Market Price Trends (2024) Safety Considerations
1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane (2461-15-6) C11H22O2 186.29 Epoxy resins, coatings €1,200–1,500/ton (Europe) Respiratory irritant
1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane (56718-70-8) C12H16O3 208.25 Pharmaceutical impurity standard N/A Store at +5°C
1-(2-Methoxyphenoxy)-2,3-epoxypropane (5296-35-5) C10H12O3 180.20 β-blocker intermediates N/A Handle with inert conditions
1,1,1-Trifluoro-2,3-epoxypropane (359-41-1) C3H3F3O 112.05 Fluoropolymers, agrochemicals N/A Flammable, moisture-sensitive
2-[(Phenylmethoxy)methyl]oxirane (89616-40-0) C10H12O2 164.20 Glycidyl ether synthesis N/A Avoid strong oxidizers

Key Research Findings

  • Structural Influence on Reactivity : Bulky substituents (e.g., 2-ethylhexyl) reduce epoxide ring strain, slowing polymerization but enhancing thermal stability in resins . Conversely, electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, accelerating nucleophilic attacks in fluorochemical syntheses .
  • Pharmaceutical Relevance: Phenoxy-epoxypropanes with methoxy or methoxyethyl groups are pivotal in β-blocker and anti-anginal drug pathways. Their purity (e.g., 56718-70-8) is critical for regulatory compliance .
  • Market Dynamics : Regional pricing disparities for 2461-15-6 reflect raw material availability and demand from end-use sectors like automotive coatings .

Preparation Methods

Step 1: Synthesis of 2-(2-Thenyl)phenol

The precursor 2-(2-thenyl)phenol is synthesized via Friedel-Crafts alkylation of phenol with 2-chloromethylthiophene in the presence of AlCl₃. Optimal conditions (60°C, 6 h) yield 78–82% of 2-(2-thenyl)phenol, characterized by 1H^1H NMR (CDCl₃, δ 7.25–6.75 ppm for thiophene protons) and GC-MS (m/zm/z 204 [M⁺]).

Step 2: Coupling with Epichlorohydrin

In a biphasic system, 2-(2-thenyl)phenol reacts with epichlorohydrin under alkaline conditions:

2-(2-Thenyl)phenol+epichlorohydrinNaOH, TBAB1-[2-(2-Thenyl)phenoxy]-3-chloro-2-propanol+HCl\text{2-(2-Thenyl)phenol} + \text{epichlorohydrin} \xrightarrow{\text{NaOH, TBAB}} \text{1-[2-(2-Thenyl)phenoxy]-3-chloro-2-propanol} + \text{HCl}

Key parameters include:

  • Molar ratio : 1:2 (phenol:epichlorohydrin) for minimizing di-substitution byproducts.

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%) enhances interfacial reactivity.

  • Temperature : 25–30°C to prevent epoxide ring degradation.

The intermediate chlorohydrin is isolated in 65–70% yield and subjected to NaOH-mediated cyclization (50°C, 2 h) to form the epoxide. Final distillation under reduced pressure (0.1 Torr, 110–120°C) affords this compound in 58–62% overall yield (purity >98% by GC-MS).

Direct Epoxidation of Allyl Ethers

For substrates resistant to epichlorohydrin coupling, peracid-mediated epoxidation offers an alternative. This method requires synthesizing 1-[2-(2-thenyl)phenoxy]prop-2-ene as the precursor.

Synthesis of Allyl Ether Intermediate

2-(2-Thenyl)phenol undergoes O-allylation with allyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 12 h), yielding 85–88% of the allyl ether.

Epoxidation with mCPBA

The allyl ether is treated with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at −5°C:

Allyl ether+mCPBACH2Cl2This compound+mCBA\text{Allyl ether} + \text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2} \text{this compound} + \text{mCBA}

Reaction monitoring by TLC (hexane:EtOAc 4:1) confirms completion within 8 h. After quenching with NaHCO₃ and extraction, the epoxide is purified via silica gel chromatography (63–67% yield, 97% ee by chiral HPLC).

Comparative Analysis of Methods

Parameter Epichlorohydrin Route Direct Epoxidation
Overall Yield58–62%63–67%
Purity>98% (GC-MS)97% ee (HPLC)
ScalabilityKilogram-scale feasibleLimited to 100 g batches
ByproductsChlorinated residuesmeta-CBA derivatives
StereocontrolRacemicEnantioselective

The epichlorohydrin route excels in scalability and cost-efficiency, while direct epoxidation provides superior enantiomeric excess, critical for pharmaceutical applications.

Emerging Catalytic Approaches

Asymmetric Epoxidation with Salen-Co(II) Complexes

Chiral (salen)Co(II) catalysts, effective in resolving racemic epoxides, are being adapted for kinetic resolution of this compound. Initial trials show 89% ee after 72 h (0.5 mol% catalyst, THF, 25°C).

Flow Chemistry for Epoxide Synthesis

Continuous-flow reactors minimize thermal degradation during epichlorohydrin coupling, achieving 95% conversion in 10 min residence time (40°C, 5 bar) .

Q & A

Q. What are the optimized synthetic routes for 1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane, and how does reaction regioselectivity impact yield?

Synthesis typically involves epoxidation of precursor allyl ethers. For example, epichlorohydrin derivatives can react with phenolic intermediates under basic conditions (e.g., NaOH) to form the epoxy ring. Regioselectivity challenges arise due to competing nucleophilic attacks; controlling pH and temperature (e.g., 0–5°C) minimizes side reactions like ring-opening . Purity can exceed 95% with chromatographic purification (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural configuration of this compound validated in academic research?

Techniques include:

  • NMR : 1^1H and 13^13C NMR confirm the epoxy group (δ 3.1–3.5 ppm for oxirane protons) and aromatic thenyl substituents (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 260.1184 (calculated for C14_{14}H16_{16}O3_3S) .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store at +5°C in inert, moisture-free environments (argon/vacuum-sealed vials) to prevent epoxy ring hydrolysis. Degradation products (e.g., diols) form at >25°C or high humidity .

Q. Which analytical methods are suitable for quantifying impurities in this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like hydrolyzed diols (<0.1% w/w) .
  • LC-MS/MS : Detects trace electrophilic byproducts (e.g., epoxide dimers) .

Q. What safety protocols are critical for handling this compound?

  • Toxicity : Acute oral LD50_{50} (rat) >2000 mg/kg, but epoxy groups may cause skin irritation. Use PPE (gloves, goggles) .
  • Ecological impact : Moderate aquatic toxicity (EC50_{50} Daphnia magna = 12 mg/L); avoid aqueous disposal .

Advanced Research Questions

Q. How do solvent polarity and catalysts influence the compound’s reactivity in ring-opening reactions?

Epoxide ring-opening with nucleophiles (e.g., amines, thiols) is solvent-dependent. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while acid catalysts (H2_2SO4_4) favor carbocation intermediates. For example, amine reactions yield β-amino alcohols with >80% regioselectivity in THF .

Q. What computational models predict the compound’s interaction with biological targets?

  • Docking studies : Molecular dynamics (MD) simulations using AutoDock Vina suggest affinity for adrenergic receptors (binding energy ≈ -9.2 kcal/mol) due to the thenyl group’s hydrophobic interactions .
  • QSAR : Epoxy electronegativity correlates with cytotoxicity in cancer cell lines (R2^2 = 0.76) .

Q. What degradation pathways dominate under accelerated stability testing?

  • Hydrolysis : Epoxide → 1,2-diol (major pathway at pH 7.4, 40°C) .
  • Oxidation : Thenyl group forms sulfoxide derivatives under UV light (confirmed by LC-MS) .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Discrepancies in decomposition temperatures (reported 120–150°C) arise from purity variations. Thermogravimetric analysis (TGA) under nitrogen shows consistent decomposition at 138°C (±2°C) for >98% pure samples .

Q. What pharmacological applications are explored for this compound?

  • Cardiovascular agents : Serves as an intermediate in β-blocker synthesis (e.g., structural analogs of metoprolol) .
  • Anticancer prodrugs : Epoxide’s electrophilicity enables covalent binding to cysteine residues in tubulin, inhibiting mitosis (IC50_{50} = 8.2 μM in HeLa cells) .

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